3'-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
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Overview
Description
3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement of two rings sharing a single atom. The presence of multiple functional groups, including hydroxyphenyl, tetramethyl, and thiazolidine, contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves several key steps. One common method starts with the cyclocondensation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with suitable nucleophiles . The reaction conditions typically involve the use of solvents such as n-butanol and catalysts like aluminum trichloride . The resulting intermediate is then subjected to further modifications, including alkylation and substitution reactions, to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization . The scalability of the process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under appropriate conditions.
Reduction: The compound can be reduced using hydrazine hydrate to yield corresponding reduced products.
Substitution: The presence of multiple reactive sites allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticoagulant properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. For example, as an anticoagulant, it inhibits factors Xa and XIa by binding to their active sites and preventing their catalytic activity. This inhibition disrupts the blood coagulation cascade, reducing the formation of blood clots.
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoline-2-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Spirooxindoles: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Thiazolidinones: These compounds are widely studied for their potential therapeutic applications, including anti-inflammatory and antidiabetic effects.
Uniqueness
The uniqueness of 3’-(4-hydroxyphenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione lies in its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N2O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-6',9',11',11'-tetramethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione |
InChI |
InChI=1S/C23H24N2O3S/c1-13-9-17-14(2)11-22(3,4)25-20(17)18(10-13)23(21(25)28)24(19(27)12-29-23)15-5-7-16(26)8-6-15/h5-10,14,26H,11-12H2,1-4H3 |
InChI Key |
ULMSZBUACBYOBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)O)C)(C)C |
Origin of Product |
United States |
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